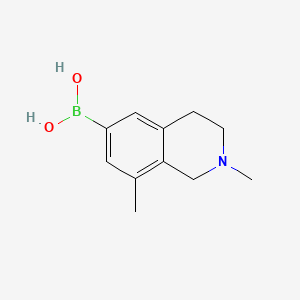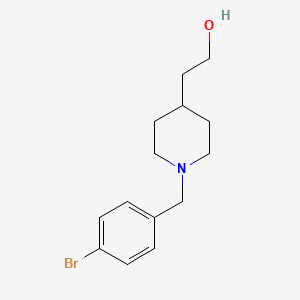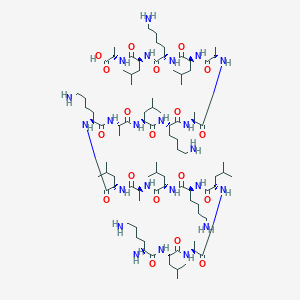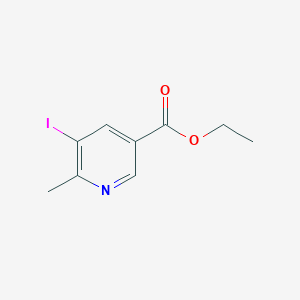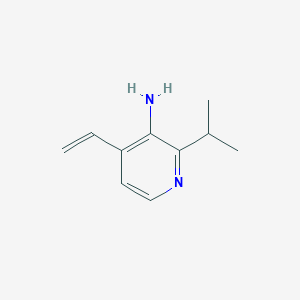![molecular formula C8H15BrClNO B13923942 3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13923942.png)
3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride is a chemical compound that belongs to the spiro compound family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro linkage involving an oxygen and nitrogen atom, making it a heterocyclic compound. It is often used in various scientific research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound. The process involves several steps, including alkylation and heterocyclization, to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The spiro structure allows for cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxygenated or deoxygenated compounds.
Applications De Recherche Scientifique
3-Bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties, including its use as a scaffold for drug development.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Morpholino-1-oxa-8-azaspiro[4.5]decane;hydrochloride
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane;hydrochloride
- 8-(2-Chloroethyl)-8-azaspiro[4.5]decane-7,9-dione
Uniqueness
3-Bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride is unique due to the presence of the bromine atom, which allows for further functionalization and derivatization. This makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H15BrClNO |
|---|---|
Poids moléculaire |
256.57 g/mol |
Nom IUPAC |
3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C8H14BrNO.ClH/c9-7-5-8(11-6-7)1-3-10-4-2-8;/h7,10H,1-6H2;1H |
Clé InChI |
FJKWULVJSBYVEJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CC(CO2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate](/img/structure/B13923864.png)
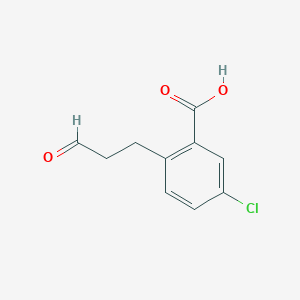
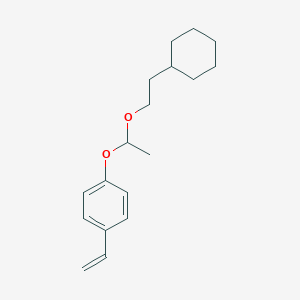
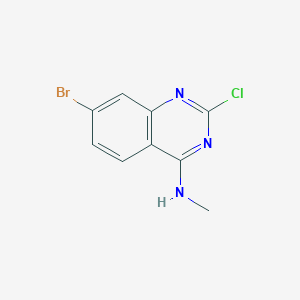
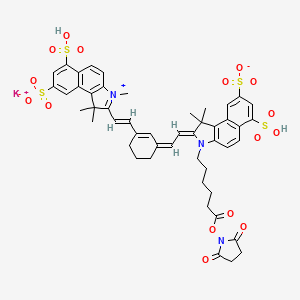
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid](/img/structure/B13923906.png)


